

# 3-Chlorofuran: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: 3-Chlorofuran

Cat. No.: B3190982

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Foreword: This document provides a comprehensive technical overview of **3-Chlorofuran**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This guide collates available data on its physical and chemical properties, spectral characteristics, and safety information. It also explores its synthetic pathways, chemical reactivity, and potential applications as a building block in the development of novel therapeutic agents.

## Chemical Identity and Physical Properties

**3-Chlorofuran** is a halogenated derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. The presence of a chlorine atom at the 3-position significantly influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of **3-Chlorofuran**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>3</sub> ClO	<a href="#">[1]</a>
Molecular Weight	102.52 g/mol	<a href="#">[1]</a>
CAS Number	50689-17-3	<a href="#">[1]</a>
Appearance	Colorless liquid	Inferred from general properties
Boiling Point	77.9 °C at 760 mmHg	
Density	1.217 g/cm <sup>3</sup>	
Refractive Index	1.469	
Flash Point	0.9 °C	

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Chlorofuran**. The following is a summary of available spectral information.

Table 2: Spectral Data of **3-Chlorofuran**

Spectrum Type	Key Features and Notes
<sup>1</sup> H NMR	Data not explicitly found in the search results. Expected signals would be in the aromatic region, with splitting patterns characteristic of a 2,3,5-trisubstituted furan.
<sup>13</sup> C NMR	References to <sup>13</sup> C NMR data exist, but specific chemical shifts were not retrieved. The carbon attached to the chlorine atom would show a characteristic downfield shift.
Mass Spectrometry	The NIST Mass Spectrometry Data Center provides data for 3-Chlorofuran. The mass spectrum would show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR)	IR spectral data was not explicitly found. Expected characteristic bands would include C-H stretching for the aromatic ring, C-O-C stretching of the furan ring, and a C-Cl stretching vibration.

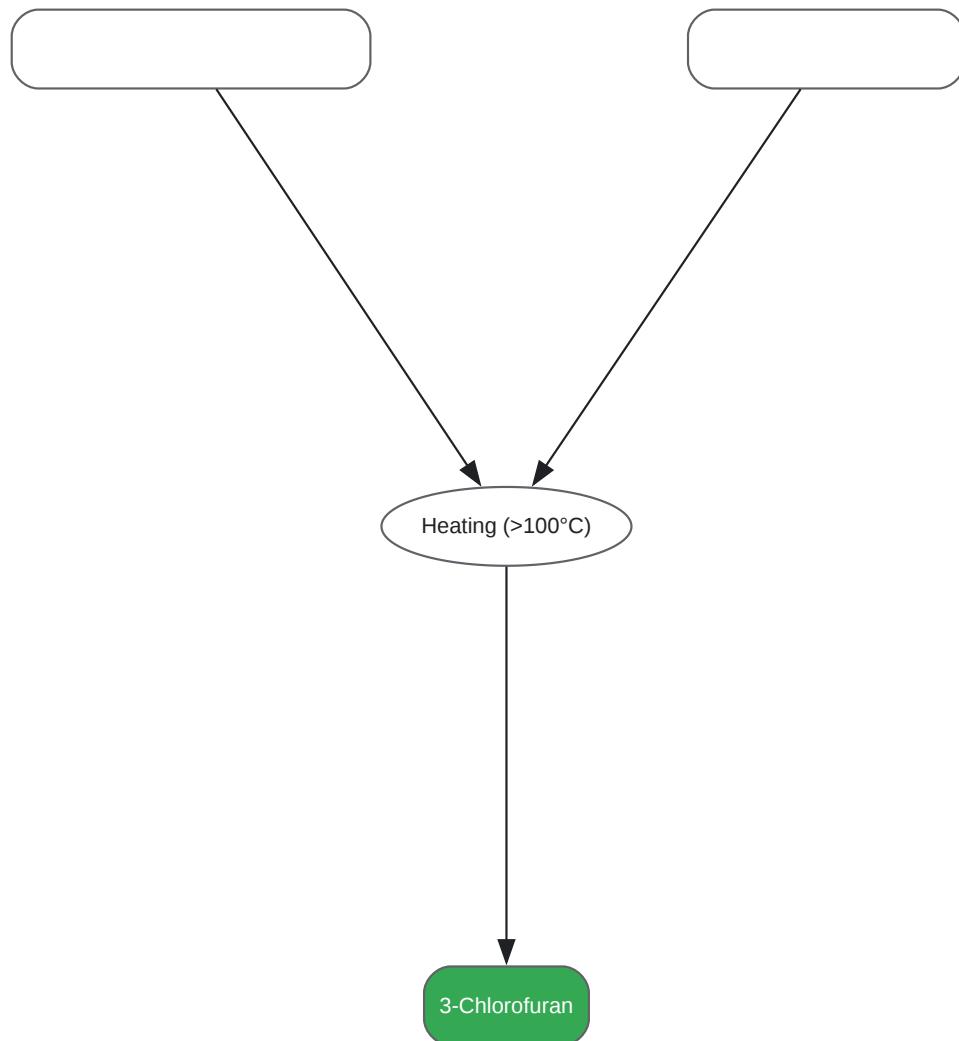
## Synthesis of 3-Chlorofuran

The synthesis of 3-substituted furans can be challenging due to the preferential electrophilic substitution and lithiation at the 2- and 5-positions of the furan ring. However, specific methods for the preparation of 3-halofurans have been developed.

## Experimental Protocol: Synthesis from a Dihalo-Endoxohexahydrophthalic Acid Salt

A patented method describes the preparation of **3-chlorofuran** from an alkali metal or alkaline earth salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid.[\[2\]](#)

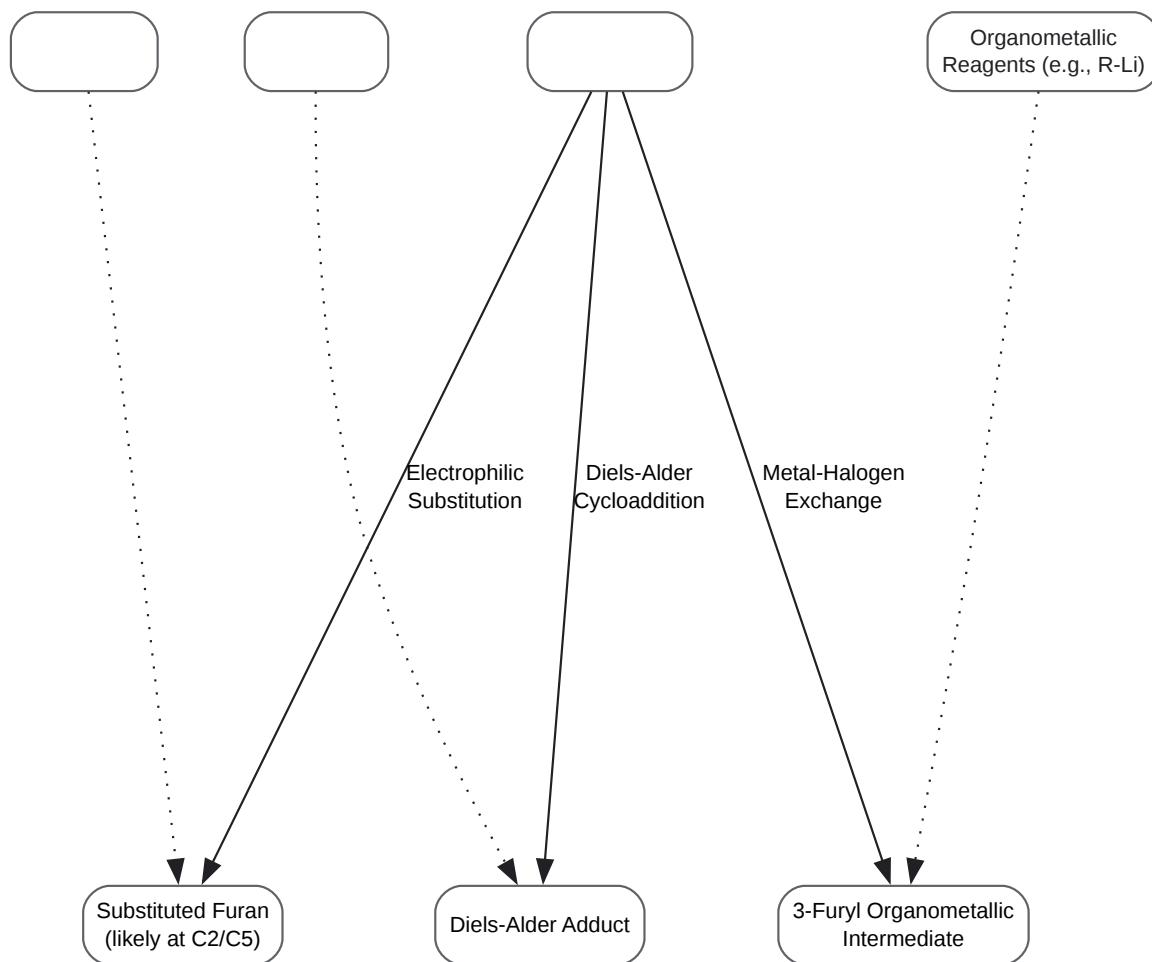
- Reactants: An alkali metal or alkaline earth salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid and an alkali metal or alkaline earth base.[2]
- Reaction Conditions: The reactants are mixed and heated to a temperature above 100°C.[2]
- Reaction Outcome: The reaction produces **3-chlorofuran**, which is then recovered from the reaction mixture.[2]
- Note: This process is also applicable for the synthesis of 3-bromofuran using the corresponding bromo-substituted starting material.[2]

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## Chemical Reactivity

The reactivity of the furan nucleus is significantly influenced by substituents. While specific reactivity studies on **3-chlorofuran** are not extensively detailed in the provided search results, the general reactivity of furans and halofurans can provide insights.

- Electrophilic Substitution: The furan ring is generally susceptible to electrophilic attack, preferentially at the  $\alpha$ -positions (2 and 5). The presence of an electron-withdrawing chlorine atom at the 3-position would deactivate the ring towards electrophilic substitution.
- Metallation: Furans can be deprotonated using strong bases like organolithium reagents, typically at the  $\alpha$ -positions. 3-Halofurans can undergo metal-halogen exchange. For instance, 3-bromofuran can be converted to 3-lithiofuran, which can then react with various electrophiles.<sup>[3]</sup> It is plausible that **3-chlorofuran** could undergo similar reactions, although potentially under different conditions due to the stronger C-Cl bond compared to C-Br.
- Diels-Alder Reaction: Furans can act as dienes in Diels-Alder reactions. The aromaticity of the furan ring, however, reduces its reactivity compared to non-aromatic dienes. The presence of electron-withdrawing groups can influence the dienophilic character of the furan ring. Theoretical studies on 3-nitrofuran suggest its potential to act as a dienophile in polar Diels-Alder reactions.<sup>[4]</sup>



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Potential Reactivity of **3-Chlorofuran**.

## Applications in Drug Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6]

While specific examples of drug candidates synthesized directly from **3-chlorofuran** were not prominently featured in the search results, furan derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Chlorinated compounds are key components in numerous FDA-approved drugs, highlighting the importance of chloro-containing building blocks in pharmaceutical research.[5][6]

**3-Chlorofuran** can be considered a valuable building block for accessing novel 3-substituted furan derivatives, which are otherwise difficult to synthesize. These derivatives could then be incorporated into larger molecules to explore their therapeutic potential. The furan scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in many bioactive molecules.[7]

## Safety and Handling

**3-Chlorofuran** is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored away from heat, sparks, and open flames.

## Conclusion

**3-Chlorofuran** is a halogenated heterocyclic compound with potential as a synthetic intermediate in organic chemistry and drug discovery. While detailed experimental protocols and specific applications in medicinal chemistry are not extensively documented in publicly available literature, its known physical properties and the general reactivity of the furan nucleus suggest its utility in the synthesis of novel 3-substituted furan derivatives. Further research into the reactivity and applications of **3-chlorofuran** could unveil new avenues for the development of innovative therapeutic agents.

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- To cite this document: BenchChem. [3-Chlorofuran: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3190982#physical-and-chemical-properties-of-3-chlorofuran>]

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